molecular formula C14H12N4O2S B11364586 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11364586
M. Wt: 300.34 g/mol
InChI Key: PJGLLLMIEHQMCA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that incorporates both thiadiazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the formation of the thiadiazole and oxazole rings followed by their coupling. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-phenyl-1,2-oxazole-3-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the oxazole ring.

Major Products Formed

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can bind to DNA or RNA, interfering with their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the oxazole ring.

    2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Contains an amino group instead of the oxazole ring.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide: Contains an ethanediamide moiety instead of the oxazole ring.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both thiadiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-2-12-16-17-14(21-12)15-13(19)10-8-11(20-18-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,17,19)

InChI Key

PJGLLLMIEHQMCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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